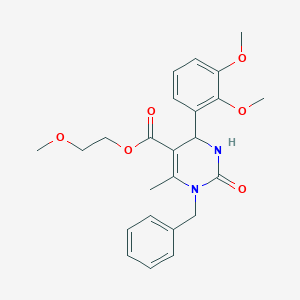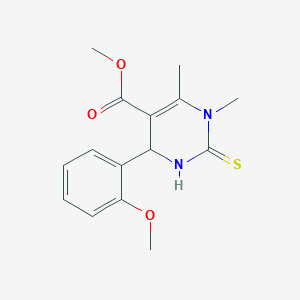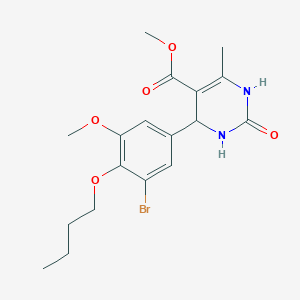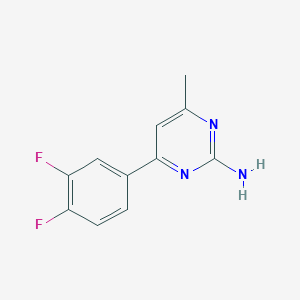![molecular formula C14H19N3O5 B4048593 N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitrobenzamide](/img/structure/B4048593.png)
N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitrobenzamide
Übersicht
Beschreibung
N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H19N3O5 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.13247072 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Co-Crystal Formation and Physicochemical Properties
Research has shown the potential of N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitrobenzamide in forming co-crystals and co-crystal hydrates with other compounds, enhancing photostability and clinically relevant physicochemical properties. The ability to create co-crystals can lead to improved drug formulations by modifying solubility, stability, and bioavailability without altering the pharmacological properties of the drug substance. Studies demonstrate various co-crystals and hydrates prepared with nitrofurantoin, an antibiotic drug, showcasing the compound's versatility in drug formulation and design (Vangala, Chow, & Tan, 2012; Vangala, Chow, & Tan, 2013).
Antimicrobial and Anticancer Applications
The compound has been investigated for its antimicrobial properties, with studies focusing on derivatives showing promising activity against a range of bacterial strains and fungi. Molecular docking studies suggest that these derivatives can bind effectively to bacterial enzymes, indicating a potential mechanism of action for antimicrobial efficacy (Janakiramudu et al., 2017). Additionally, derivatives of this compound have shown cytotoxic effects against cancer cells, particularly through the induction of apoptosis via intrinsic and extrinsic pathways, highlighting its potential in anticancer research (Zahedifard et al., 2015).
Organic Synthesis and Chemical Properties
In organic synthesis, the compound serves as a key intermediate in the synthesis of various biologically active compounds. It has been used to synthesize derivatives with potential biological activities, such as memory enhancement and anticancer effects. The compound's role in the synthesis of these derivatives underscores its importance in the development of new therapeutic agents (Wang et al., 2016).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of this compound derivatives on mild steel in acidic environments have revealed their potential as effective corrosion inhibitors. These studies highlight the compound's practical applications in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (Mishra et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-morpholin-4-ylpropyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c18-13(10-16-5-7-22-8-6-16)9-15-14(19)11-1-3-12(4-2-11)17(20)21/h1-4,13,18H,5-10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWYGHLCRAXRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B4048516.png)
![2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol](/img/structure/B4048517.png)


![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4048547.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4048549.png)
![5-bromo-2-chloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4048556.png)
![5-(4-fluoro-2-methoxyphenyl)-1-[2-(1H-imidazol-1-yl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B4048557.png)
![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanamine hydrochloride](/img/structure/B4048561.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4048571.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4048577.png)
![4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4048588.png)

